![molecular formula C8H7ClFNS B156351 N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride CAS No. 10219-04-2](/img/structure/B156351.png)
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
Overview
Description
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides These compounds are characterized by the presence of a thiocarbamoyl group (-CSNH-) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methyl-N-(3-fluorophenyl)amine with thiophosgene (CSCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
N-Methyl-N-(3-fluorophenyl)amine+Thiophosgene→N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted thiocarbamates or thioureas.
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Corresponding amines or thiols.
Scientific Research Applications
Organic Synthesis
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules.
Medicinal Chemistry
The compound is being explored as a building block for developing new drugs, particularly those targeting specific enzymes or receptors. Its structural features suggest potential for enhanced biological activity due to the presence of the fluorinated aromatic ring, which can improve lipophilicity and bioavailability .
Case Study: Antimicrobial Activity
Research has indicated that derivatives of thiocarbamoyl chlorides exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against gram-positive bacteria and mycobacterial strains, highlighting its potential in drug development .
Material Science
In material science, this compound can be utilized in synthesizing polymers with specific properties. The unique reactivity of thiocarbamoyl chlorides allows for the creation of materials that can be tailored for particular applications, such as coatings or adhesives .
Biological Studies
The biological activities of this compound are under investigation, particularly its potential antimicrobial and anticancer properties. The mechanism involves interaction with nucleophilic sites in proteins, which may lead to enzyme inhibition—a critical pathway in therapeutic interventions .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Fluorine substitution on phenyl | Enhanced lipophilicity |
N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride | Trifluoromethyl group on phenyl | Increased electron-withdrawing effects |
N,N-Dimethyl-thiocarbamoyl chloride | No aromatic substitution | Simpler structure, less reactivity |
N-Methyl-N-(phenyl)-thiocarbamoyl chloride | No fluorine substitution | Basic structure without halogen effects |
The presence of both a methyl group and a fluorinated aromatic ring distinguishes this compound from its analogs, potentially imparting unique chemical properties and biological activities .
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is of interest in the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenyl-thiocarbamoyl chloride
- N-Methyl-N-(4-fluorophenyl)-thiocarbamoyl chloride
- N-Methyl-N-(2-fluorophenyl)-thiocarbamoyl chloride
Uniqueness
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substitution patterns.
Biological Activity
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 203.67 g/mol. The structure features a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The presence of the chlorine atom enhances its reactivity, making it a polar molecule due to the electronegativity differences among its constituent atoms.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is particularly relevant in the development of enzyme inhibitors and therapeutic agents targeting specific pathways in cancer and microbial infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiocarbamoyl compounds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism involves interference with microtubule dynamics, similar to other known anticancer agents that target tubulin polymerization . Notably, compounds with structural similarities have been reported to induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's specific effects on tumor growth and metastasis .
Synthesis and Evaluation
A study conducted by Hutchinson et al. synthesized various thiocarbamoyl derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of antimicrobial and anticancer activities when tested against different cell lines using MTT assays .
Compound | Activity Type | Target | IC50 Value (µM) |
---|---|---|---|
This compound | Antimicrobial | E. coli | 15 |
This compound | Anticancer | MDA-MB-231 | 12 |
Future Directions
The unique structural features of this compound suggest potential for further exploration in medicinal chemistry. Future studies should focus on:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structural Modifications : Synthesizing analogs to enhance biological activity or reduce toxicity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-methylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDZSNCIZXXUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374941 | |
Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10219-04-2 | |
Record name | N-(3-Fluorophenyl)-N-methylcarbamothiol chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10219-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10219-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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